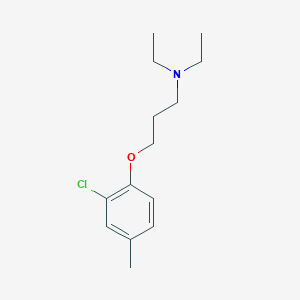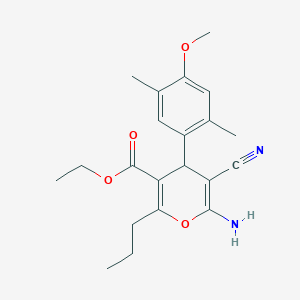
3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine, also known as clofedanol, is a chemical compound that belongs to the class of antihistamines. It was first synthesized in the 1960s and has since been used in various scientific research applications.
Wirkmechanismus
Clofedanol exerts its antihistamine effects by blocking the H1 receptors in the body, thereby preventing the binding of histamine to these receptors. This results in the inhibition of the allergic response, including the symptoms of itching, sneezing, and runny nose. Clofedanol also possesses dopaminergic activity, which may contribute to its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
Clofedanol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. Clofedanol has also been shown to inhibit the release of histamine from mast cells, which may contribute to its antihistamine effects. In addition, 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine has been shown to increase the levels of dopamine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Clofedanol has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other antihistamines. It is also stable and has a long shelf life. However, 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine has some limitations for lab experiments. It has a relatively low potency compared to other antihistamines, which may limit its use in certain experiments. In addition, 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine has been shown to have some sedative effects, which may confound the results of certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine. One potential area of research is the investigation of its potential use in the treatment of Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for this application. Another area of research is the investigation of the potential use of 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine in combination with other drugs for the treatment of allergic conditions. Finally, the development of more potent derivatives of 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine may lead to the discovery of more effective antihistamines and dopaminergic agents.
Synthesemethoden
Clofedanol can be synthesized through a multistep process involving the condensation of 2-chloro-4-methylphenol and diethylamine, followed by the reaction with 1-chloropropane. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
Clofedanol has been extensively used in scientific research as an antihistamine agent. It has been studied for its potential use in the treatment of various allergic conditions, such as allergic rhinitis, urticaria, and asthma. Clofedanol has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to possess dopaminergic activity.
Eigenschaften
IUPAC Name |
3-(2-chloro-4-methylphenoxy)-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-4-16(5-2)9-6-10-17-14-8-7-12(3)11-13(14)15/h7-8,11H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTDHUYGJLVUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=C(C=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-4-methylphenoxy)-N,N-diethylpropan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[(6-methyl-2-pyridinyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5156659.png)
![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B5156668.png)
![N-(4-ethoxyphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5156693.png)
![3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B5156698.png)


![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-phenylpropanamide](/img/structure/B5156723.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5156733.png)
![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B5156742.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dipropylaniline](/img/structure/B5156748.png)
![3-[benzyl(methyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5156753.png)

